REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:8][CH2:9][C:10](=[O:14])[NH:11][C:12]=2[N:13]=1)([O-])=O>CO.Cl.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[O:8][CH2:9][C:10](=[O:14])[NH:11][C:12]=2[N:13]=1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=CC=2OCC(NC2N1)=O
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
for 2 h
|
Duration
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2 h
|
Type
|
FILTRATION
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Details
|
The catalyst was filtered off
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Type
|
WASH
|
Details
|
washed with methanol and 1N HCl solution
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC=2OCC(NC2N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |